

In-Depth Technical Guide: TAN 420C (CAS 91700-91-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TAN 420C**

Cat. No.: **B11928761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN 420C, also known as Dihydroherbimycin C, is a naturally occurring ansamycin antibiotic belonging to the herbimycin complex.^[1] Isolated from *Streptomyces* sp., this compound has garnered interest within the scientific community for its potential antitumor properties.^[1] Structurally, it is the hydroquinone form of Herbimycin C.^[1] This technical guide provides a comprehensive overview of the available scientific data on **TAN 420C**, including its chemical properties, proposed mechanism of action, and supporting experimental findings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **TAN 420C** is presented in the table below.

Property	Value	Reference
CAS Number	91700-91-3	[1]
Synonyms	Dihydroherbimycin C	[1]
Molecular Formula	C ₂₉ H ₄₂ N ₂ O ₉	[1]
Molecular Weight	562.7 g/mol	[1]
Appearance	Greenish tan lyophilisate	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility	[1]
Storage	-20°C	[1]

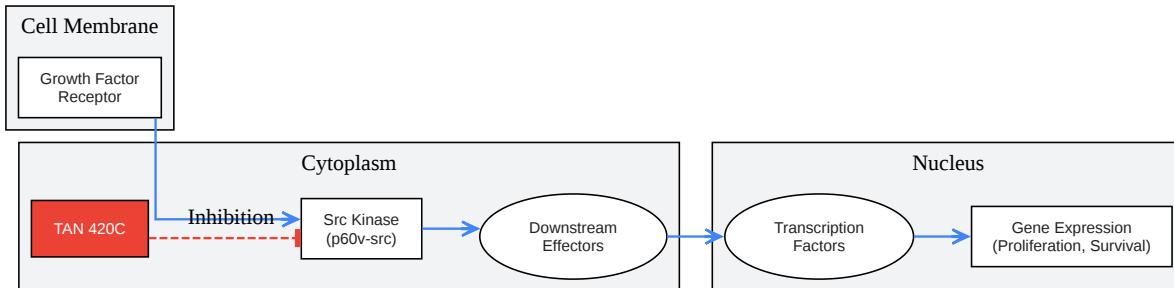
Biological Activity and Proposed Mechanism of Action

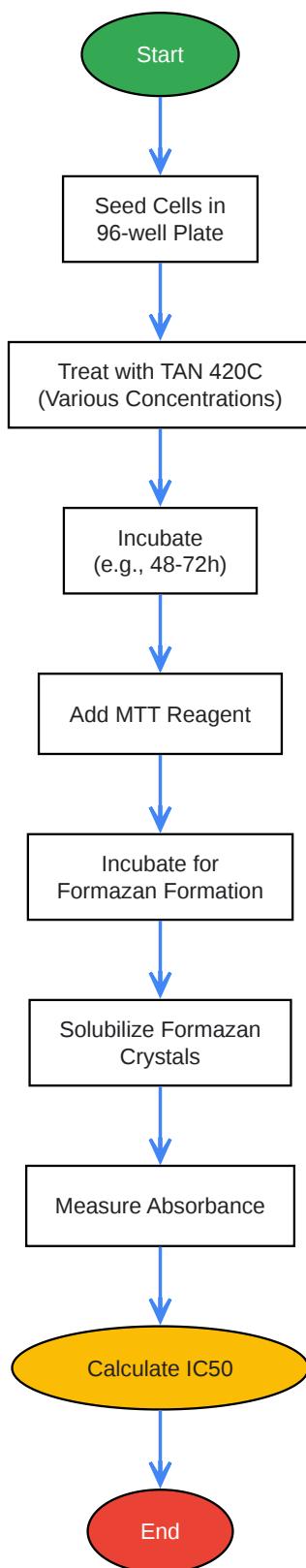
TAN 420C is recognized for its antitumor activity.[\[1\]](#) A significant biological effect observed is its ability to revert Rous sarcoma virus (RSV)-infected rat kidney cells to a normal phenotype.[\[1\]](#) This activity provides a crucial clue to its mechanism of action.

Inhibition of Src Kinase

While direct enzymatic inhibition studies on **TAN 420C** are not extensively available, the mechanism of the closely related and well-studied analogue, Herbimycin A, offers a strong predictive model. Herbimycin A is a known inhibitor of Src kinase, a non-receptor tyrosine kinase that is often overactive in cancer cells and plays a pivotal role in cell growth, proliferation, and survival.

The proposed mechanism of action for **TAN 420C**, based on the activity of Herbimycin A, involves the following steps:


- Binding to Src Kinase: **TAN 420C** is hypothesized to bind to the Src kinase enzyme.


- Inhibition of Kinase Activity: This binding event inhibits the phosphotransferase activity of Src kinase.
- Reduction of Phosphotyrosine Levels: The inhibition of Src kinase leads to a decrease in the overall levels of phosphorylated tyrosine residues on cellular proteins, including the autophosphorylation of Src itself.
- Enhanced Degradation of Src Oncoprotein: The inactive state of Src kinase, particularly the p60v-src oncoprotein encoded by RSV, is targeted for accelerated degradation within the cell.

This cascade of events ultimately disrupts the signaling pathways that are essential for maintaining the transformed phenotype of cancer cells, leading to a reversion to a more normal cellular state.

Signaling Pathway

The primary signaling pathway implicated in the antitumor activity of **TAN 420C** is the Src signaling pathway. The v-Src oncoprotein, a constitutively active tyrosine kinase, is the transforming agent of the Rous sarcoma virus. It phosphorylates numerous cellular substrates, leading to uncontrolled cell proliferation and the cancerous phenotype. By inhibiting Src kinase, **TAN 420C** effectively shuts down this oncogenic signaling cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: TAN 420C (CAS 91700-91-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11928761#tan-420c-cas-number-91700-91-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com